
5-(Butylsulfamoyl)benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butylsulfamoyl)benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of aromatic dicarboxylic acids It features a benzene ring substituted with a butylsulfamoyl group and two carboxylic acid groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Butylsulfamoyl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The butylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-(Butylsulfamoyl)benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Butylsulfamoyl)benzene-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The butylsulfamoyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid groups can also participate in binding interactions, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-dicarboxylic acid: Lacks the butylsulfamoyl group, making it less versatile in certain applications.
1,3,5-Benzenetricarboxylic acid: Contains an additional carboxylic acid group, which can alter its chemical properties and reactivity.
5-Hydroxybenzene-1,3-dicarboxylic acid: Features a hydroxyl group instead of a butylsulfamoyl group, leading to different reactivity and applications.
Uniqueness
5-(Butylsulfamoyl)benzene-1,3-dicarboxylic acid is unique due to the presence of the butylsulfamoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
91642-71-6 |
|---|---|
Molecular Formula |
C12H15NO6S |
Molecular Weight |
301.32 g/mol |
IUPAC Name |
5-(butylsulfamoyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H15NO6S/c1-2-3-4-13-20(18,19)10-6-8(11(14)15)5-9(7-10)12(16)17/h5-7,13H,2-4H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
PSUXUHBQSMBANN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14368354.png)

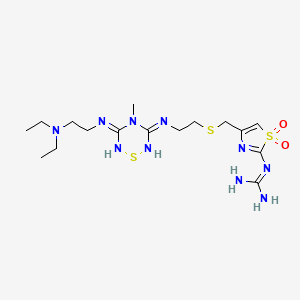
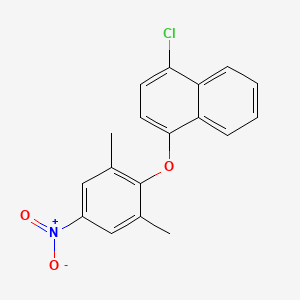
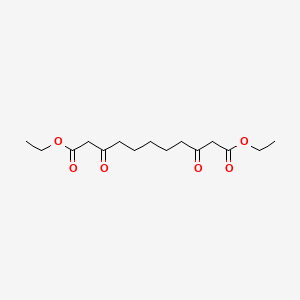
![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)



![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)
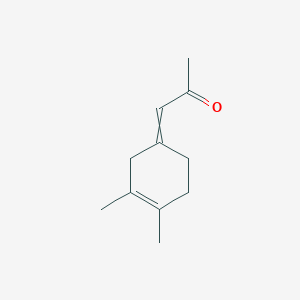
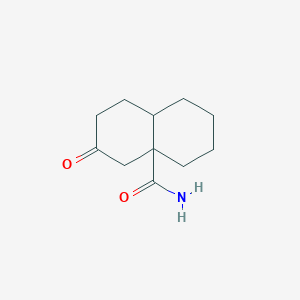
![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)

